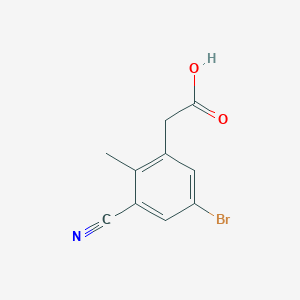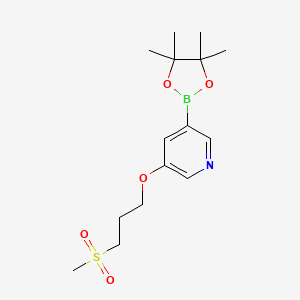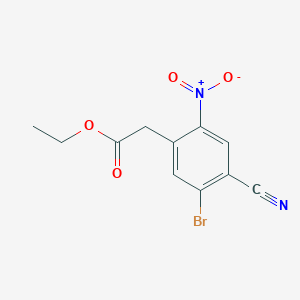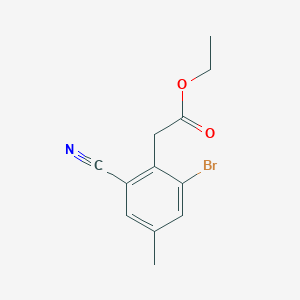
5-Bromo-3-cyano-2-methylphenylacetic acid
Overview
Description
5-Bromo-3-cyano-2-methylphenylacetic acid (5-BCMPA) is an organic compound that has become increasingly popular in scientific research due to its unique properties and potential applications.
Mechanism of Action
5-Bromo-3-cyano-2-methylphenylacetic acid is a substrate for a number of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs. When 5-Bromo-3-cyano-2-methylphenylacetic acid is metabolized by these enzymes, it is converted to a variety of metabolites, including 5-bromo-3-cyano-2-hydroxymethylphenylacetic acid, which is a potent inhibitor of cytochrome P450 enzymes. This inhibition can lead to changes in drug metabolism, which can affect the pharmacokinetics and pharmacodynamics of drugs.
Biochemical and Physiological Effects
5-Bromo-3-cyano-2-methylphenylacetic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can affect the metabolism of drugs. Additionally, 5-Bromo-3-cyano-2-methylphenylacetic acid has been shown to inhibit the activity of a number of other enzymes, including acetylcholinesterase, which can affect the release of neurotransmitters in the brain. 5-Bromo-3-cyano-2-methylphenylacetic acid has also been shown to have an effect on the expression of genes involved in drug metabolism.
Advantages and Limitations for Lab Experiments
5-Bromo-3-cyano-2-methylphenylacetic acid has several advantages for use in lab experiments. It is a relatively inexpensive reagent, and it is readily available. Additionally, it is relatively stable and can be stored for long periods of time. However, there are also some limitations to using 5-Bromo-3-cyano-2-methylphenylacetic acid in lab experiments. It can be toxic in high concentrations, and it can interfere with the activity of enzymes. Additionally, it can be difficult to accurately measure its concentration in a solution.
Future Directions
The potential future directions for 5-Bromo-3-cyano-2-methylphenylacetic acid include further study of its biochemical and physiological effects, as well as its potential applications in drug metabolism and drug discovery. Additionally, 5-Bromo-3-cyano-2-methylphenylacetic acid could be used to study the structure and function of proteins, as well as to study the activity of enzymes involved in drug metabolism. Finally, 5-Bromo-3-cyano-2-methylphenylacetic acid could be used to study the effects of environmental toxins on drug metabolism.
Scientific Research Applications
5-Bromo-3-cyano-2-methylphenylacetic acid has a wide range of scientific research applications. It is used as a reagent in organic synthesis, as a chromogenic reagent in analytical chemistry, and as a fluorescent label in fluorescence microscopy. It has also been used as a substrate for enzyme assays and as a model for studying enzyme kinetics. Additionally, 5-Bromo-3-cyano-2-methylphenylacetic acid has been used to study the structure and function of proteins, as well as to study the activity of enzymes involved in the metabolism of drugs.
properties
IUPAC Name |
2-(5-bromo-3-cyano-2-methylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-6-7(4-10(13)14)2-9(11)3-8(6)5-12/h2-3H,4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZOHLZRIQNNSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1C#N)Br)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-cyano-2-methylphenylacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N-[2-amino-6-chloro-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1414064.png)




